molecular formula C17H23N3O3 B7706169 N-butyl-4-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide

N-butyl-4-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide

Cat. No. B7706169
M. Wt: 317.4 g/mol
InChI Key: DBENXFJQHCSNBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-butyl-4-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide is a compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the family of oxadiazole derivatives, which have been extensively studied for their diverse biological activities.

Mechanism of Action

The mechanism of action of N-butyl-4-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide is not fully understood. However, it is believed that the compound exerts its biological activity by modulating various cellular pathways. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in the inflammatory response. In addition, N-butyl-4-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide has been shown to modulate various signaling pathways, such as the MAPK/ERK pathway and the NF-κB pathway.
Biochemical and Physiological Effects:
N-butyl-4-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide has been shown to have various biochemical and physiological effects. For example, it has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). In addition, the compound has been shown to inhibit the proliferation of cancer cells and induce apoptosis. N-butyl-4-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide has also been shown to have antioxidant activity, which may be beneficial in the treatment of various diseases associated with oxidative stress.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-butyl-4-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide is its diverse biological activity. This compound has shown activity against various diseases and conditions, making it a promising candidate for further research. However, one of the limitations of this compound is its moderate yield during the synthesis process. This may limit the amount of compound that can be obtained for use in lab experiments.

Future Directions

There are several future directions for the research of N-butyl-4-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide. One potential direction is the study of its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another direction is the study of its potential use as an anti-cancer agent. Furthermore, the compound may have potential applications in the field of agriculture, as it has been shown to have activity against various bacterial and fungal strains. Overall, the diverse biological activity of N-butyl-4-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide makes it a promising candidate for further research in various scientific fields.

Synthesis Methods

The synthesis of N-butyl-4-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide involves the reaction of butylamine with 3-(3-methoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid, followed by the addition of butanoyl chloride. The resulting product is then purified using column chromatography. The yield of this synthesis method is moderate, and the compound can be obtained in a pure form.

Scientific Research Applications

N-butyl-4-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide has shown promising results in various scientific research fields. It has been studied for its potential use as an anti-inflammatory agent, antioxidant, and anti-cancer agent. The compound has also shown activity against various bacterial and fungal strains. In addition, N-butyl-4-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide has been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

N-butyl-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O3/c1-3-4-11-18-15(21)9-6-10-16-19-17(20-23-16)13-7-5-8-14(12-13)22-2/h5,7-8,12H,3-4,6,9-11H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBENXFJQHCSNBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)CCCC1=NC(=NO1)C2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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